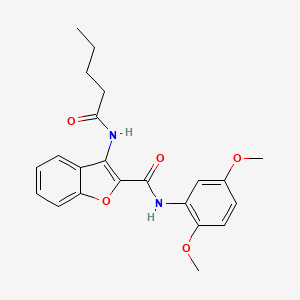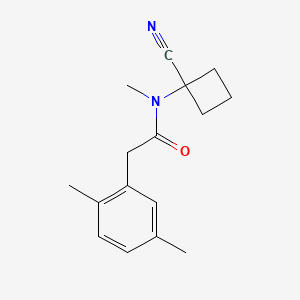
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide, also known as CX614, is a chemical compound that has gained attention in scientific research due to its potential as a cognitive enhancer. CX614 is a derivative of aniracetam, a nootropic drug that has been used to improve memory and cognitive function in individuals with cognitive impairments. CX614 has shown promising results in laboratory experiments, making it a potential candidate for further research in the field of cognitive enhancement.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide involves the modulation of AMPA receptors, which are responsible for mediating the majority of excitatory neurotransmission in the brain. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include an increase in the release of neurotransmitters such as glutamate and acetylcholine, as well as an increase in the density of dendritic spines, which are the structures on neurons that are responsible for receiving signals from other neurons. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has also been shown to increase blood flow to the brain, which may contribute to its cognitive enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide in laboratory experiments is its ability to enhance synaptic plasticity, which is a key process in learning and memory. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide in laboratory experiments is its complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide. One area of interest is its potential as a treatment for cognitive impairments such as Alzheimer's disease and dementia. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide may also have applications in the field of neurorehabilitation, where it could be used to enhance the recovery of individuals with brain injuries or strokes. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide involves the reaction of aniracetam with cyanogen bromide and cyclobutanone. The resulting compound is then reacted with 2,5-dimethylphenylmagnesium bromide to yield N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide. The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide is a complex process that requires specialized equipment and knowledge in organic chemistry.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been the subject of numerous scientific studies due to its potential as a cognitive enhancer. In laboratory experiments, N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been shown to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has also been shown to improve memory and cognitive function in animal models.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-6-13(2)14(9-12)10-15(19)18(3)16(11-17)7-4-8-16/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZRLSWCOILMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
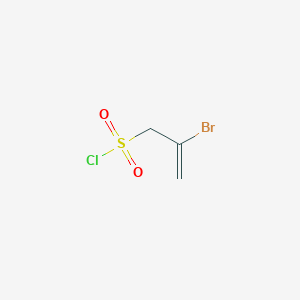
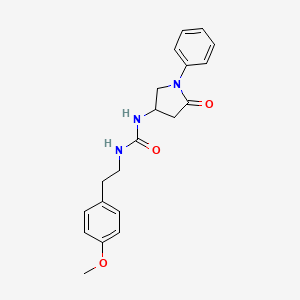
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
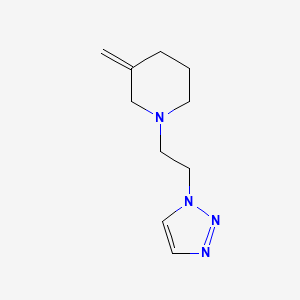
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

